(2S)-1-cyclobutyl-2-methylpiperazine dihydrochloride (2S)-1-cyclobutyl-2-methylpiperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1227610-42-5
VCID: VC2723066
InChI: InChI=1S/C9H18N2.2ClH/c1-8-7-10-5-6-11(8)9-3-2-4-9;;/h8-10H,2-7H2,1H3;2*1H/t8-;;/m0../s1
SMILES: CC1CNCCN1C2CCC2.Cl.Cl
Molecular Formula: C9H20Cl2N2
Molecular Weight: 227.17 g/mol

(2S)-1-cyclobutyl-2-methylpiperazine dihydrochloride

CAS No.: 1227610-42-5

Cat. No.: VC2723066

Molecular Formula: C9H20Cl2N2

Molecular Weight: 227.17 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-cyclobutyl-2-methylpiperazine dihydrochloride - 1227610-42-5

Specification

CAS No. 1227610-42-5
Molecular Formula C9H20Cl2N2
Molecular Weight 227.17 g/mol
IUPAC Name (2S)-1-cyclobutyl-2-methylpiperazine;dihydrochloride
Standard InChI InChI=1S/C9H18N2.2ClH/c1-8-7-10-5-6-11(8)9-3-2-4-9;;/h8-10H,2-7H2,1H3;2*1H/t8-;;/m0../s1
Standard InChI Key ROUKMLQHHLVWOM-JZGIKJSDSA-N
Isomeric SMILES C[C@H]1CNCCN1C2CCC2.Cl.Cl
SMILES CC1CNCCN1C2CCC2.Cl.Cl
Canonical SMILES CC1CNCCN1C2CCC2.Cl.Cl

Introduction

(2S)-1-cyclobutyl-2-methylpiperazine dihydrochloride is a chemical compound with a unique structure, featuring a cyclobutyl group attached to a piperazine ring. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential applications as a building block for more complex molecules and its biological activity.

Synthesis Methods

The synthesis of (2S)-1-cyclobutyl-2-methylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. A common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. Industrial production may utilize large-scale synthesis methods, including continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions and Applications

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation can be carried out using hydrogen peroxide or potassium permanganate, while reduction involves reagents like lithium aluminum hydride or sodium borohydride. Nucleophilic substitution reactions occur with halogenated compounds under basic conditions.

Reaction Types Table

Reaction TypeReagentsConditions
OxidationHydrogen peroxide, potassium permanganateBasic conditions
ReductionLithium aluminum hydride, sodium borohydrideNeutral conditions
SubstitutionHalogenated compounds, bases like sodium hydroxide or potassium carbonateBasic conditions

Biological Activity and Potential Applications

(2S)-1-cyclobutyl-2-methylpiperazine dihydrochloride exhibits potential biological activity, particularly in neuroscience and anticancer research. It may interact with neurotransmitter receptors and influence cell signaling pathways. Preliminary studies suggest significant inhibition of cancer cell proliferation, indicating potential therapeutic applications.

Biological Activity Table

Application AreaPotential Effects
NeuroscienceModulation of neurotransmitter receptors
Anticancer ResearchInhibition of cancer cell proliferation

Pharmacological Studies

In vivo pharmacokinetic studies have shown that this compound maintains effective concentrations over time, supporting its potential for therapeutic use. Key pharmacokinetic parameters include a maximum concentration (Cmax) of 6.39 µM, an area under the curve (AUC) of 8.5 µM·h, and a half-life of approximately 298 minutes in mouse models.

Pharmacokinetic Parameters Table

ParameterValue
Cmax (µM)6.39
AUC (µM·h)8.5
Half-life (minutes)298

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